Propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester
Description
Propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester (IUPAC name) is a chiral ester characterized by a stereochemically defined (1S,2R)-2-hydroxy-1,2-diphenylethyl backbone esterified with 2-methylpropanoic acid. Its structure combines a branched carboxylic acid moiety with a diphenyl ethanol-derived alcohol group, conferring unique steric and electronic properties. For example, the (1S,2R)-2-hydroxy-1,2-diphenylethyl group is observed in chiral reagents like (2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide (CAS 529486-25-7), which is marketed for asymmetric catalysis and natural product chemistry research .
Properties
CAS No. |
612086-31-4 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
[(1S,2R)-2-hydroxy-1,2-diphenylethyl] 2-methylpropanoate |
InChI |
InChI=1S/C18H20O3/c1-13(2)18(20)21-17(15-11-7-4-8-12-15)16(19)14-9-5-3-6-10-14/h3-13,16-17,19H,1-2H3/t16-,17+/m1/s1 |
InChI Key |
MYACSPGZVTWJGV-SJORKVTESA-N |
Isomeric SMILES |
CC(C)C(=O)O[C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O |
Canonical SMILES |
CC(C)C(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester typically involves esterification reactions. One common method is the reaction of 2-methylpropanoic acid with (1S,2R)-2-hydroxy-1,2-diphenylethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow microreactor systems can be employed to enhance efficiency and yield. These systems allow for better control of reaction conditions and can be more sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to propanoic acid esters. For instance, derivatives of propanoic acid have been synthesized and tested for their histone deacetylase inhibitory (HDACI) activities. These compounds have shown promising results in inhibiting cancer cell proliferation, particularly against HeLa cells, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin . The mechanism of action appears to involve the inhibition of heat shock proteins, which are crucial for cancer cell survival.
1.2 Synthesis of Bioactive Compounds
The synthesis of propanoic acid derivatives has been explored for creating bioactive compounds with enhanced pharmacological profiles. For example, modifications to the structure can yield new compounds with improved efficacy against specific biological targets. This adaptability makes them suitable candidates for drug development .
Agricultural Science
2.1 Herbicides and Pesticides
Compounds derived from propanoic acid have been investigated for use as herbicides and pesticides. Their ability to disrupt metabolic pathways in plants and pests can be exploited to develop effective agricultural chemicals that minimize crop damage while maximizing yield . The environmental impact of these compounds is also being assessed to ensure sustainable agricultural practices.
Material Science
3.1 Polymer Chemistry
In material science, propanoic acid esters are being studied for their potential use in polymer synthesis. The unique properties of these esters allow for the development of biodegradable polymers that can serve as environmentally friendly alternatives to conventional plastics. Research indicates that incorporating such esters into polymer matrices can enhance thermal stability and mechanical properties .
Case Studies
Mechanism of Action
The mechanism of action of propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-((1S,2R)-2-Hydroxy-1,2-Diphenylethylamino)acetate (CAS 100678-82-8)
- Structure: Features an aminoacetate ester instead of a 2-methylpropanoate group.
- Molecular Formula: C₁₈H₂₁NO₃ vs. C₁₉H₂₂O₃ (target compound inferred from and ).
(2S)-N-[(1S,2R)-2-Hydroxy-1,2-Diphenylethyl]-2-Pyrrolidinecarboxamide (CAS 529486-25-7)
- Structure: Replaces the 2-methylpropanoate ester with a pyrrolidinecarboxamide group.
- Molecular Weight : 310.38 g/mol vs. ~298.37 g/mol (estimated for the target compound).
- Applications : Marketed as a specialty reagent for asymmetric synthesis, highlighting the versatility of the (1S,2R)-diphenylethyl scaffold in chiral auxiliaries .
Esters of 2-Methylpropanoic Acid
Propanoic Acid, 2-Methyl-, 1,1-Dimethylethyl Ester (tert-Butyl Isobutyrate, CAS 16889-72-8)
- Structure : Simple tert-butyl ester lacking aromatic groups.
- Molecular Formula : C₈H₁₆O₂ vs. C₁₉H₂₂O₃.
- Physical Properties : Lower molecular weight (144.21 g/mol) and boiling point (unreported but expected <200°C) compared to the target compound’s higher aromaticity and likely elevated melting/boiling points.
Propanoic Acid, 2-Methyl-, 3-Phenyl-2-Propenyl Ester
Propanoic Acid, 2-[4-(tert-Butyl)Phenoxy]-, Butyl Ester (CAS 197158-50-2)
- Structure: Phenolic ether substituent vs. diphenylethanol.
- This highlights the need for similar precautions when handling the target compound, given shared ester functionalities .
Data Tables
Table 1: Comparative Structural and Molecular Data
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | - | C₁₉H₂₂O₃ (inferred) | ~298.37 | (1S,2R)-2-hydroxy-1,2-diphenylethyl ester |
| Ethyl 2-((1S,2R)-2-Hydroxy-1,2-Diphenylethylamino)acetate | 100678-82-8 | C₁₈H₂₁NO₃ | 299.37 | Aminoethyl ester |
| (2S)-N-[(1S,2R)-2-Hydroxy-1,2-Diphenylethyl]-2-Pyrrolidinecarboxamide | 529486-25-7 | C₁₉H₂₂N₂O₂ | 310.38 | Carboxamide derivative |
| Propanoic Acid, 2-Methyl-, 1,1-Dimethylethyl Ester | 16889-72-8 | C₈H₁₆O₂ | 144.21 | Aliphatic ester |
Biological Activity
Propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester, commonly referred to as an ester of propanoic acid, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H18O3 |
| Molecular Weight | 270.31 g/mol |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 165.6 ± 8.0 °C |
| Flash Point | 57.2 ± 6.9 °C |
These properties are essential for understanding the compound's behavior in biological systems and its interaction with various biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of propanoic acid exhibit significant anticancer activity. For instance, a series of compounds based on structural modifications of propanoic acid have shown potent inhibition of histone deacetylases (HDACs), which are crucial in cancer progression and cell cycle regulation. In vitro studies demonstrated that certain derivatives possess antiproliferative effects against HeLa cells, with IC50 values ranging from 0.69 to 11 μM, outperforming standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) .
Antiviral and Antibacterial Activity
The compound has also been studied for its antiviral and antibacterial properties. Research indicates moderate antiviral effects against herpes simplex virus type 1 and significant antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . Such activities suggest potential applications in treating infections resistant to conventional antibiotics.
The mechanisms underlying the biological activities of propanoic acid derivatives often involve modulation of enzyme activity and gene expression:
- HDAC Inhibition : By inhibiting HDACs, these compounds can alter the acetylation status of histones and non-histone proteins, leading to changes in gene expression that can induce apoptosis in cancer cells.
- Antiviral Mechanisms : The antiviral activity may involve interference with viral replication processes or enhancement of host immune responses.
Case Studies
Several case studies highlight the biological relevance of propanoic acid derivatives:
- Anticancer Study : A study on modified propanoic acid derivatives demonstrated their effectiveness in inhibiting tumor growth in xenograft models, confirming their potential as anticancer agents .
- Antibacterial Efficacy : In a controlled study, a derivative showed significant reduction in bacterial load in infected mice models, indicating its potential as a new antibiotic .
- Safety Profile : Toxicological assessments have shown that while some derivatives exhibit cytotoxicity against cancer cell lines, they maintain a favorable safety profile in non-cancerous cells, suggesting selective toxicity towards malignant cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
